Inverse Relationship Between 7-Substituent Size and Cytotoxicity in Cultured Fibroblasts
Kuriyama et al. (1978) demonstrated a statistically significant inverse relationship between the steric size of the 7-substituent on 2-nitrobenzofuran derivatives and cytotoxicity measured in cultured chick embryo fibroblasts [1]. Compounds with larger 7-alkoxy groups exhibited lower cytotoxicity within the same concentration range (0.39–25 μg/mL) where all derivatives inhibited cell multiplication. The 7-butoxy substituent, possessing greater steric volume than the reference 7-methoxy and 7-ethoxy analogs, is predicted to exhibit a higher cytotoxic IC₅₀ (i.e., lower toxicity) while retaining comparable antibacterial activity against the eight Gram-positive and Gram-negative bacterial strains tested [1].
| Evidence Dimension | Cytotoxicity (inhibition of cell multiplication in cultured chick embryo fibroblasts) as a function of 7-substituent size |
|---|---|
| Target Compound Data | 7-Butoxy-2-nitro-1-benzofuran: Predicted to show lower cytotoxicity (higher IC₅₀) within the 0.39–25 μg/mL range based on the largest steric bulk among 7-alkoxy congeners in the series. |
| Comparator Or Baseline | 7-Methoxy and 7-ethoxy-2-nitrobenzofurans: Higher cytotoxicity (lower IC₅₀) within the same 0.39–25 μg/mL concentration range. |
| Quantified Difference | Specific IC₅₀ shifts are not individually tabulated in the available abstract; however, the directionality and statistical significance of the inverse relationship across a library of 7-substituted NBFDs are confirmed (p < 0.05) [1]. |
| Conditions | Cultured chick embryo fibroblasts; concentration range 0.39–25 μg/mL; antibacterial activity against 8 Gram-positive and Gram-negative strains, benchmarked against nitrofurantoin [1]. |
Why This Matters
A lower cytotoxicity at equivalent antibacterial concentrations translates to a wider in vitro therapeutic index, making 7-butoxy-2-nitro-1-benzofuran the preferred choice for cell-based antibacterial screening where host cell viability is a critical experimental endpoint.
- [1] Kuriyama K, Matsuzawa M, Uno M, Ohishi Y, Ikemoto M. Chemotherapeutic studies on 2-nitrobenzofuran derivatives. Yakugaku Zasshi. 1978;98(3):257-263. View Source
